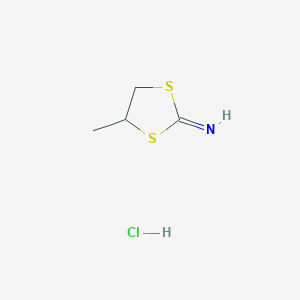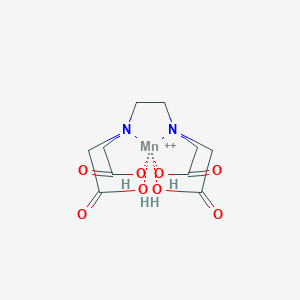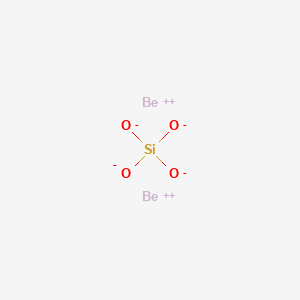
Ketipramine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketipramine fumarate is a chemical compound that belongs to the class of tricyclic antidepressants. It was first synthesized in the 1970s and has been studied for its potential use in treating depression and other mental health disorders. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of ketipramine fumarate is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. This may help to improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
Ketipramine fumarate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Ketipramine fumarate has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Advantages and Limitations for Lab Experiments
Ketipramine fumarate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in some cases, which makes it a potentially useful tool for researchers. However, there are also limitations to its use, such as the fact that it may not be effective in all cases and that further research is needed to determine its safety and efficacy.
Future Directions
There are a number of future directions for research on ketipramine fumarate. One area of research could be to investigate its potential use in treating other mental health disorders, such as anxiety or bipolar disorder. Another area of research could be to investigate its potential use in laboratory experiments, such as in the study of neurotransmitter systems or the immune system. Further research is needed to fully understand the potential uses and limitations of ketipramine fumarate.
Synthesis Methods
Ketipramine fumarate is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloropropionitrile with phenylmagnesium bromide to form 3-phenylpropionitrile. This is followed by the reaction of 3-phenylpropionitrile with 1,2-dibromopropane to form 3-(1,2-dibromopropyl)phenylacetonitrile. The final step involves the reaction of 3-(1,2-dibromopropyl)phenylacetonitrile with fumaric acid to form ketipramine fumarate.
Scientific Research Applications
Ketipramine fumarate has been studied for its potential use in treating depression and other mental health disorders. It has been shown to be effective in some cases, but further research is needed to determine its efficacy and safety. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
properties
CAS RN |
17243-32-2 |
|---|---|
Product Name |
Ketipramine fumarate |
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SNTCEWHRGQNZKO-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)





![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)



![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
